An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive experimental data for this specific molecule, this guide synthesizes predicted data from computational models, comparative data from its parent compound, and established, field-proven experimental protocols for its characterization. The furo[3,4-d]pyrimidine scaffold is a recognized privileged structure in drug discovery, with derivatives showing potential as kinase inhibitors for oncology applications and as antiviral agents.[1][2][3][4] A thorough understanding of the physicochemical properties of novel derivatives like 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is fundamental for advancing its potential therapeutic applications. This guide offers both the predicted characteristics and the detailed methodologies required for their empirical validation.
Introduction to the Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine core is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases.[5] This has led to the exploration of furo[3,4-d]pyrimidine derivatives as potential inhibitors of key signaling pathways implicated in cancer and other diseases. The dione substitution pattern, in particular, has been a focus of synthetic efforts.[6] The addition of a methyl group at the N7 position, as in the title compound, can significantly influence its physicochemical properties, affecting its solubility, membrane permeability, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is presented below.
Caption: Chemical structure of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.
A summary of the predicted physicochemical properties for the title compound is provided in the table below. For comparative purposes, computed data for the parent compound, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, are also included. It is crucial to note that these are in-silico predictions and require experimental verification.
| Property | Predicted Value for 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione | Computed Value for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione[7] |
| Molecular Formula | C₇H₈N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight | 168.15 g/mol | 154.12 g/mol |
| XLogP3 | -1.2 | -1.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 0 | 0 |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | 67.4 Ų |
| Complexity | 298 | 269 |
Predicted values were obtained using online computational tools.[8][9][10]
General Synthetic Approach
While a specific synthesis for 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione has not been detailed in the literature, a general and effective strategy for constructing the furo[3,4-d]pyrimidine-2,4-dione core involves the initial formation of a substituted furan ring, followed by the annulation of the pyrimidine ring.[5] A plausible route could involve a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.[6] N-methylation at the 7-position could be achieved through standard alkylation procedures on the parent furo[3,4-d]pyrimidine-2,4-dione.
Caption: A general synthetic workflow for furo[3,4-d]pyrimidine-2,4-diones.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by slowly heating a small sample and recording the temperature range from the first sign of melting to the complete liquefaction of the solid.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.
-
Measurement: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination (Kinetic Assay)
Aqueous solubility is a crucial parameter for drug absorption and distribution. A kinetic solubility assay provides a high-throughput method for early-stage assessment.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over time, and the concentration of the compound remaining in solution is quantified, usually by HPLC.[15][16][17][18][19]
Caption: Workflow for a kinetic solubility assay.
Experimental Protocol:
-
Stock Solution Preparation: A 10 mM stock solution of the compound is prepared in DMSO.
-
Sample Preparation: The stock solution is added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration (e.g., 100 µM).
-
Incubation: The plate is sealed and incubated at room temperature with shaking for a defined period (e.g., 18 hours).
-
Separation: The plate is centrifuged to pellet any precipitate. The supernatant is carefully transferred to a new plate and centrifuged again.
-
Analysis: The concentration of the compound in the final supernatant is determined by reverse-phase HPLC with UV detection, against a standard calibration curve.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different pH values, which influences its solubility, permeability, and receptor binding.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[20][21][22][23][24]
Experimental Protocol:
-
Solution Preparation: A solution of the compound is prepared in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) at a known concentration (e.g., 1 mM).
-
Titration: The solution is titrated with a standardized solution of HCl or NaOH.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: The pKa is determined by analyzing the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The shake-flask method is the traditional and a reliable method for LogP determination. It involves measuring the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[25][26][27][28][29]
Experimental Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Conclusion
While experimental data for 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione remains to be published, this guide provides a solid foundation for its physicochemical characterization. The presented predicted properties, derived from established computational methods, offer initial insights into its potential behavior in biological systems. Furthermore, the detailed, standardized experimental protocols outlined herein provide a clear path for the empirical validation of these predictions. A thorough understanding of the physicochemical properties of this and related compounds is paramount for the rational design and development of new therapeutic agents based on the promising furo[3,4-d]pyrimidine scaffold.
References
- Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- Clark, A. D. (n.d.). Melting point determination. Department of Chemistry, University of Calgary.
- Encyclopedia.pub. (2022).
- Protocols.io. (2024). LogP / LogD shake-flask method.
- Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments).
- PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing.
- Slater, B., McCormack, A., Avdeef, A., & Comer, J. (1994). pH-metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values. Journal of Pharmaceutical Sciences, 83(9), 1280-3.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Virtual Computational Chemistry Labor
- Online Chemical Modeling Environment. (n.d.).
- Journal of Chemical Education. (2007).
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Science in Motion, Clarion University. (n.d.).
- JoVE. (2017).
- Benchchem. (n.d.). Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines.
- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.
- ResearchGate. (2025).
- Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96 –Well Protocol.
- Sci-Hub. (n.d.). Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Creative Bioarray. (n.d.).
- BioDuro. (n.d.). ADME Solubility Assay.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- PubMed Central (PMC). (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubChem. (n.d.). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- ResearchGate. (2024).
- RSC Publishing. (n.d.).
- Sci-Hub. (n.d.). Synthesis of Furo[3,4-d]pyrimidine Derivatives via Reaction of 4-Methylpyrimidine-5-carboxylic Acids with Thionyl Chloride.
- ResearchGate. (2025).
- ResearchGate. (2025). (PDF) Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)
- PubMed. (2011). Synthesis and Biological Activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives as Novel and Potent Phosphodiesterase Type 4 Inhibitors.
- The Good Scents Company. (n.d.). 2,7-dimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine, 36267-77-3.
- MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- National Institutes of Health (NIH). (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- The Good Scents Company. (n.d.). popcorn pyrimidine, 36267-71-7.
- The Good Scents Company. (n.d.). 2,5,7-trimethyl-5,7-dihydrofuro-[3,4-d]-pyrimidine.
- PubChem. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)
- PubChem. (n.d.). 2,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Straightforward Synthesis of Functionalized Furo[3,4-d]pyrimidine-2,4-diones / Synthesis, 2015 [sci-hub.ru]
- 7. 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione | C6H6N2O3 | CID 23125132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. On-line Software [vcclab.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 28. LogP / LogD shake-flask method [protocols.io]
- 29. semanticscholar.org [semanticscholar.org]
